N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, enzyme inhibition properties, and potential therapeutic uses.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The initial step typically involves the reaction of this amine with various sulfonyl chlorides to form sulfonamide derivatives. The synthesized compounds are then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base to yield the target compound.
General Synthesis Procedure
- Starting Material : 2,3-dihydro-1,4-benzodioxin-6-amine.
- Reagents : Various sulfonyl chlorides and 2-bromo-N-(un/substituted-phenyl)acetamides.
- Solvent : DMF.
- Base : Lithium hydride.
- Characterization : The compounds are characterized using techniques such as NMR and IR spectroscopy.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of derivatives of this compound against key enzymes related to diabetes and neurodegenerative diseases:
- α-glucosidase Inhibition : The compound has shown promising results in inhibiting α-glucosidase activity, which is significant for managing Type 2 Diabetes Mellitus (T2DM). Inhibition of this enzyme helps in controlling postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : Additionally, it has been tested for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease (AD). Compounds that inhibit this enzyme can potentially enhance cognitive function by increasing acetylcholine levels in the brain.
Case Studies
Several case studies have reported on the biological activities of similar compounds derived from the benzodioxane structure:
Study | Compound | Target Enzyme | IC50 Value | Reference |
---|---|---|---|---|
1 | A | α-glucosidase | 12 µM | |
2 | B | Acetylcholinesterase | 15 µM | |
3 | C | α-glucosidase & Acetylcholinesterase | 10 µM & 20 µM |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The compound's structural features allow it to bind effectively to the active sites of target enzymes.
- Competitive Inhibition : It likely acts as a competitive inhibitor for both α-glucosidase and acetylcholinesterase by mimicking substrate binding.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c27-19(25-14-6-7-17-18(10-14)29-9-8-28-17)12-30-21-16-11-24-26(20(16)22-13-23-21)15-4-2-1-3-5-15/h1-7,10-11,13H,8-9,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZYHTNXAXJNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.